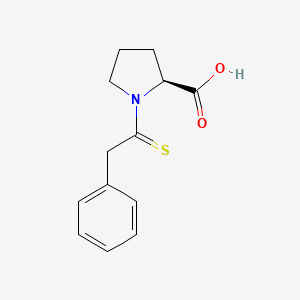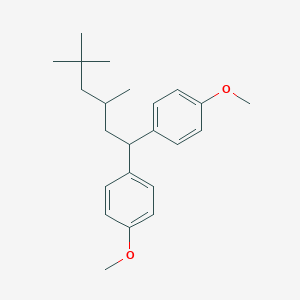
1,1'-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) is a chemical compound characterized by its unique structure, which includes a central hexane chain substituted with three methyl groups and two methoxybenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) typically involves the reaction of 3,5,5-trimethylhexane-1,1-diol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The central hexane chain can be reduced to form a more saturated compound.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of a more saturated hexane derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) has several scientific research applications:
Materials Science: Used as a building block for the synthesis of polymers and advanced materials with unique properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Mechanism of Action
The mechanism of action of 1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) depends on its application. In catalysis, it functions as a ligand, coordinating with metal centers to form active catalytic complexes. In organic synthesis, its methoxy groups can participate in various reactions, facilitating the formation of new bonds and functional groups.
Comparison with Similar Compounds
Similar Compounds
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-hydroxybenzene): Similar structure but with hydroxyl groups instead of methoxy groups.
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-chlorobenzene): Similar structure but with chlorine atoms instead of methoxy groups.
Uniqueness
1,1’-(3,5,5-Trimethylhexane-1,1-diyl)bis(4-methoxybenzene) is unique due to its methoxy groups, which provide distinct reactivity and properties compared to similar compounds with different substituents
Properties
CAS No. |
4662-15-1 |
|---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-methoxy-4-[1-(4-methoxyphenyl)-3,5,5-trimethylhexyl]benzene |
InChI |
InChI=1S/C23H32O2/c1-17(16-23(2,3)4)15-22(18-7-11-20(24-5)12-8-18)19-9-13-21(25-6)14-10-19/h7-14,17,22H,15-16H2,1-6H3 |
InChI Key |
ZPBVAICDICAXGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol](/img/structure/B14733407.png)


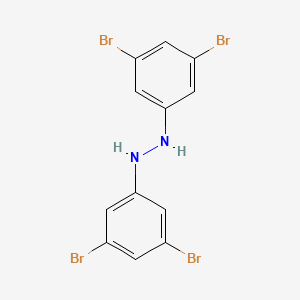
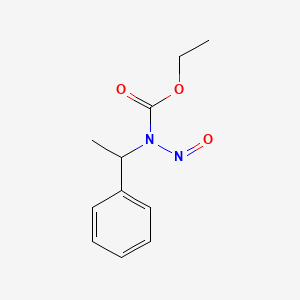
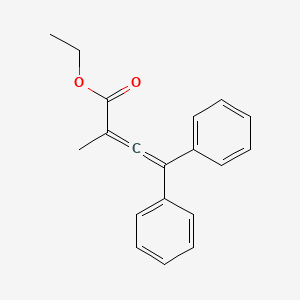

![n-[2-(2-Nitrophenyl)ethyl]butan-1-amine](/img/structure/B14733473.png)
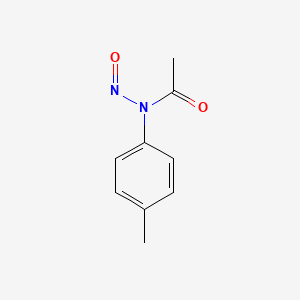



![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-phenylethan-1-one](/img/structure/B14733492.png)
